R-(-)-Manidipine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

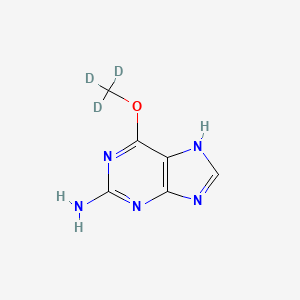

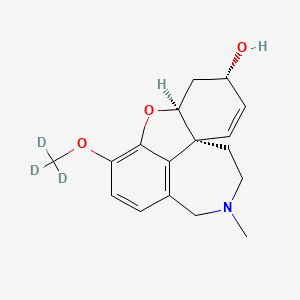

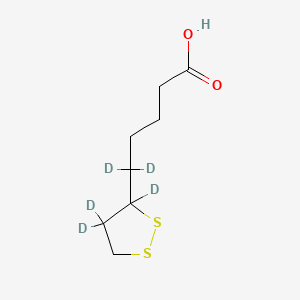

R-(-)-Manidipine-d4, also known as this compound, is a useful research compound. Its molecular formula is C35H38N4O6 and its molecular weight is 614.735. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Manidipine enhances gene transcription related to cholesterol metabolism, which might explain its anti-inflammatory and organ-protective activities (Roth, Keul, Perruchoud, & Block, 1993).

As an antihypertensive agent, manidipine is effective in both younger and elderly adult patients. It has a gradual onset of action, long duration, and can dilate both efferent and afferent renal arterioles (McKeage & Scott, 2004).

Manidipine modulates gene transcriptions involved in proinflammatory changes in mesangial cells at nanomolar concentrations (Roth, Keul, Emmons, Hörl, & Block, 1992).

Its solid dispersions with polyethylene glycol 4000/copovidone blends improve its stability and solubility, suggesting potential for enhanced oral administration (Chamsai, Limmatvapirat, Sungthongjeen, & Sriamornsak, 2017).

Manidipine effectively reduces blood pressure in patients with mild-to-moderate hypertension and has neutral effects on glucose and lipid metabolism (Roca-Cusachs & Triposkiadis, 2005).

The enantiomers of manidipine show distinct effects on the blockade of voltage-gated Ca2+ channels, with the S-enantiomer displaying a faster onset and greater blockade than the R-enantiomer (Cataldi et al., 1999).

Grapefruit juice significantly affects the disposition of manidipine enantiomers, altering their stereoselective disposition and indicating an impact on metabolic disposal (Uno, Ohkubo, Motomura, & Sugawara, 2006).

Manidipine inhibits endothelin-1-induced [Ca2+]i signaling but potentiates endothelin's effect on c-fos and c-jun induction in vascular smooth muscle and mesangial cells (Huang, Simonson, & Dunn, 1993).

Manidipine reduces pro-inflammatory cytokines secretion in human endothelial cells and macrophages, indicating anti-inflammatory properties (Costa, Zimetti, Pedrelli, Cremonesi, & Bernini, 2010).

Development of manidipine-loaded self-nanoemulsifying drug delivery systems enhances its solubility and drug release, offering potential for improved therapeutic efficacy (Jayapal & Vishnu, 2020).

Manidipine differs from amlodipine in its effects on intrarenal hemodynamics, reducing intraglomerular pressure in hypertensive patients (Ott et al., 2013).

Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma using a sensitive and selective chiral LC-MS/MS assay highlights the importance of stereoselectivity in its pharmacokinetics (Adireddy, Bimireddy, & Ponneri, 2017).

Propriétés

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1/i21D2,22D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-LYTNKOSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675999 |

Source

|

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217718-54-1 |

Source

|

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one](/img/structure/B563678.png)